molecular formula C11H14BrN3O B8014636 (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

Cat. No.: B8014636
M. Wt: 284.15 g/mol
InChI Key: ULWZGVVQFCKMLM-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 153976-27-3) is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a bromopyridine ring and a methylpiperazine group, makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction . The 4-methylpiperazine moiety is a common pharmacophore found in compounds targeting a range of biological pathways . A closely related analog, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, has been identified as a key intermediate in the synthesis of imidazo[1,2-a]pyridine derivatives, which are being investigated as potent PI3Kα inhibitors for cancer treatment . This suggests potential applications in oncology research for this class of compounds. The presence of the bromine atom allows for further functionalization, enabling researchers to explore structure-activity relationships and develop targeted therapeutics for neurological disorders and other disease areas . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZGVVQFCKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Reaction Using 6-Bromopyridine-2-carbonyl Chloride

This method involves the reaction of 6-bromopyridine-2-carbonyl chloride with 4-methylpiperazine in the presence of a base.

Procedure:

  • Reagent Preparation :

    • 6-Bromopyridine-2-carbonyl chloride is synthesized via chlorination of 6-bromopyridine-2-carboxylic acid using thionyl chloride.

    • 4-Methylpiperazine is commercially available but may require drying under inert conditions.

  • Reaction Setup :

    • Dissolve 6-bromopyridine-2-carbonyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 4–6 mL/g solvent-to-substrate ratio.

    • Add 4-methylpiperazine (1.1–1.3 equiv) dropwise under nitrogen, followed by triethylamine (1.4–1.6 equiv) to neutralize HCl byproducts.

    • Stir at room temperature for 3–6 hours, monitoring completion via thin-layer chromatography (TLC).

  • Workup and Purification :

    • Quench the reaction by pouring into ice-cold water, extract with DCM (2 × 100 mL), and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography (DCM:methanol = 50:1 to 10:1) or recrystallization from hot ethanol.

Yield and Purity :

ParameterValue
Yield85–91%
Purity (HPLC)≥94%
Reaction Time3–6 hours

Alternative Coupling Strategies

While less common, coupling reactions using organometallic catalysts or Friedel-Crafts acylation have been explored:

Palladium-Catalyzed Cross-Coupling :

  • React 6-bromo-2-pyridylzinc iodide with 4-methylpiperazine-1-carbonyl chloride in the presence of Pd(PPh₃)₄.

  • Yields are moderate (60–70%) due to competing side reactions.

Friedel-Crafts Acylation :

  • Employ AlCl₃ as a catalyst to facilitate ketone formation between 6-bromopyridine and 4-methylpiperazine-1-carbonyl chloride.

  • Limited by regioselectivity challenges and lower yields (50–65%).

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Tetrahydrofuran7.69194
Dichloromethane8.98993
Acetonitrile37.57889

Key Insight : Low-polarity solvents (e.g., THF, DCM) enhance nucleophilic acyl substitution by stabilizing intermediates.

Stoichiometric Ratios

Deviating from optimal molar ratios reduces yield:

4-Methylpiperazine (equiv)Triethylamine (equiv)Yield (%)
1.01.072
1.11.485
1.31.691

Excess base (triethylamine) ensures complete HCl scavenging, preventing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction time (1–2 hours), and consistent quality.

  • Parameters :

    • Flow rate: 10 mL/min

    • Temperature: 25–30°C

    • Catalyst: None required

Quality Control and Analytical Characterization

Purity Assessment

  • HPLC : C18 column, methanol:water (70:30), retention time = 6.2 min.

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (d, 1H, pyridine-H), 7.80 (d, 1H, pyridine-H), 3.60–3.40 (m, 4H, piperazine-H), 2.30 (s, 3H, N-CH₃).

    • ¹³C NMR : δ 168.5 (C=O), 150.2 (pyridine-C), 54.3 (piperazine-C).

Impurity Profiling

Common impurities include:

  • Unreacted 6-bromopyridine-2-carbonyl chloride (≤0.5% by HPLC).

  • Bis(4-methylpiperazin-1-yl)methanone (≤1.2%), formed via over-alkylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Acylation (THF)9194High120
Pd-Catalyzed Coupling6588Moderate340
Friedel-Crafts5882Low210

Chemical Reactions Analysis

(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for cross-coupling reactions. Conditions often involve elevated temperatures and inert atmospheres.

    Major Products: Depending on the reaction, products can include substituted pyridines, N-oxides, or dehalogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, including:

  • Antiproliferative Activity : Research indicates that (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit the growth of cells by targeting specific kinases involved in cancer progression .
  • Kinase Inhibition : It has been identified as a potential inhibitor of Abelson-family tyrosine kinases, which are implicated in several cancers, including leukemia. This suggests its utility in developing treatments for both cancer and neurodegenerative diseases like Parkinson's disease .

Neuroprotective Properties

The compound may also possess neuroprotective effects. It is believed to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress-induced damage. This potential makes it a candidate for treating neurological disorders .

Chemical Biology

Researchers utilize this compound to explore its interactions with biological macromolecules. Its unique structure allows it to serve as a chemical probe in biochemical studies, aiding in the understanding of molecular mechanisms .

Case Study 1: Cancer Cell Lines

In vitro studies on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity within the low micromolar range .

Case Study 2: Neuroprotection

A study investigating related piperazine derivatives highlighted their ability to mitigate oxidative stress-induced neuronal damage. This suggests that this compound may also exhibit protective properties for neuronal health .

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

    Effects: By binding to its targets, the compound can alter physiological processes, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic core variations, substituent effects, and physicochemical properties.

Core Heterocycle Modifications

Imidazopyridine Analogs
  • Example: (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(4-methylpiperazin-1-yl)methanone (14b) Structure: Replaces pyridine with an imidazo[1,2-a]pyridine core, introducing a fused ring system. Key Data:
  • Yield: 50.3%
  • HRMS(ESI): m/z 337.0711 (observed) vs. 337.0664 (calculated)
    • Impact : The fused imidazopyridine core likely enhances π-π stacking interactions with aromatic residues in biological targets, improving binding affinity compared to simpler pyridine derivatives.
Benzothiazole Analogs
  • Example: (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) Structure: Features a benzothiazole core with a propoxy linker to a second 4-methylpiperazine group. Key Data:
  • Yield: 48.1%
  • Melting Point: 114.6–114.9 °C
  • Dual methylpiperazine groups may enhance solubility and receptor engagement.
Quinoline Analogs
  • Example: [6-Bromo-2-(3-pyridinyl)-4-quinolinyl][4-(2-pyrimidinyl)-1-piperazinyl]methanone Structure: Incorporates a quinoline core and a pyrimidinyl-piperazine group. Key Data:
  • Molecular Weight: 475.34
  • Applications: Potential kinase inhibitor due to pyrimidine’s role in ATP-binding pocket interactions. Impact: The extended aromatic system (quinoline) may confer fluorescence properties or stabilize protein-ligand complexes.

Substituent Variations on the Piperazine Ring

Methyl vs. Benzyl Substitutents
  • Example: (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Structure: Substitutes methyl with benzyl on piperazine. Key Data:
Pyrimidinyl-Piperazine Derivatives
  • Example: [4-(2-Pyrimidinyl)-1-piperazinyl]methanone Impact: The pyrimidine ring introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzymatic targets.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Core Structure Yield (%) Molecular Weight Melting Point (°C) Notable Spectral Features Reference
Target Compound (Hypothetical) Pyridine N/A 297.17* N/A N/A
(8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)... Imidazopyridine 50.3 337.07 N/A HRMS: m/z 337.0711
(4-Methylpiperazin-1-yl)(6-(3-(4-methylpiper... Benzothiazole 48.1 446.25 114.6–114.9 ¹H NMR: δ 2.47–2.33 (m, 16H)
[6-Bromo-2-(3-pyridinyl)-4-quinolinyl][4-(2... Quinoline 475.34 N/A Molecular Formula: C₂₃H₁₉BrN₆O

*Calculated for C₁₁H₁₃BrN₃O.

Biological Activity

The compound (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone , with the chemical formula C11_{11}H14_{14}BrN3_3O, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and other therapeutic effects, supported by various studies and data.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing both piperazine and pyridine derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various pathogenic microorganisms.

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
    • Against Staphylococcus aureus: MIC = 62.5 µg/mL
    • Against Candida albicans: MIC = 125 µg/mL

These findings suggest that the incorporation of the bromine atom in the pyridine ring enhances the compound's antimicrobial efficacy due to potential synergistic effects with the piperazine moiety .

Antioxidant Activity

The antioxidant activity of this compound has been investigated in comparison to standard antioxidants like butylhydroxytoluene (BHT). Compounds structurally similar to this methanone have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .

Case Study 1: Antimicrobial Screening

In a study published in Molecules, a series of pyridine-piperazine derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with similar structures exhibited notable activity against both gram-positive and gram-negative bacteria. The study highlighted that modifications in the substituents on the piperazine ring could further enhance antimicrobial potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in microbial resistance. These studies revealed favorable binding affinities, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTest OrganismMIC Value (µg/mL)Reference
AntimicrobialStaphylococcus aureus62.5
AntimicrobialCandida albicans125
AntioxidantFree Radical ScavengingSignificant

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (6-bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, and how can yield be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between 6-bromopyridine-2-carboxylic acid derivatives and 4-methylpiperazine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCl as coupling agents) and optimizing reaction time (12-24 hours) and temperature (room temperature to 60°C). Purification via column chromatography (n-hexane/EtOAC or CHCl3/MeOH gradients) improves purity, with yields typically ranging from 50% to 84% depending on solvent polarity .
  • Data Consideration : Monitor reaction progress using TLC and confirm purity via HPLC (e.g., 95% peak area at 254 nm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Techniques :

  • 1H/13C-NMR : Identify key resonances (e.g., aromatic protons at δ 7.5–8.5 ppm for bromopyridine, piperazine methyl groups at δ 2.2–2.5 ppm) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., ±0.4% deviation from theoretical values) .

Q. How should researchers handle safety and storage of this compound?

  • Guidelines :

  • Store at –20°C in airtight containers under inert gas.
  • Use PPE (gloves, goggles) due to potential irritant properties. Solubility data (e.g., DMSO: 56 mg/mL) informs solvent choice for stock solutions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • Approach : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement). For twinned or low-resolution data, employ SHELXE for iterative phasing. High-resolution data (≤1.0 Å) improves accuracy in mapping electron density for the bromopyridine and piperazine moieties .
  • Case Study : Discrepancies in torsion angles may arise due to steric hindrance; compare with analogous structures (e.g., (2-bromophenyl)(4-methylpiperazin-1-yl)methanone, SC-04702) .

Q. What strategies address contradictions in biological activity data across studies?

  • Experimental Design :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC50/EC50 values.
  • Controls : Include structurally related compounds (e.g., Onalespib, which shares the 4-methylpiperazine group) to assess target specificity .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate reproducibility. Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects) .

Q. How can computational modeling predict interactions with biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs). The bromine atom’s electronegativity may influence π-π stacking or halogen bonding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

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